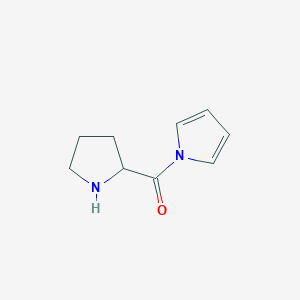

1-(Pyrrolidine-2-carbonyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

pyrrolidin-2-yl(pyrrol-1-yl)methanone |

InChI |

InChI=1S/C9H12N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h1-2,6-8,10H,3-5H2 |

InChI Key |

FXWUAACBTQHDDR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C(=O)N2C=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Pyrrolidine 2 Carbonyl 1h Pyrrole

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route. For 1-(pyrrolidine-2-carbonyl)-1H-pyrrole, the analysis focuses on the most synthetically viable bond cleavages.

The most logical retrosynthetic disconnection for this compound is the cleavage of the amide C-N bond. This bond is the linchpin connecting the two heterocyclic rings. This disconnection approach simplifies the target molecule into two readily accessible precursors: a pyrrolidine-based component and a pyrrole (B145914) component.

This cleavage yields two synthons:

A pyrrolidine-2-carbonyl cation.

A pyrrolide anion.

The corresponding synthetic equivalents for these synthons are:

Pyrrolidine-2-carboxylic acid or one of its activated derivatives (e.g., an acyl chloride or an active ester).

Pyrrole .

This strategy is advantageous because the formation of amide bonds from a carboxylic acid and an amine (or its N-anion in the case of pyrrole) is a well-established and reliable transformation in organic synthesis.

The functionalization of the pyrrole ring at the N1-position is a key step in the proposed synthesis. The NH proton of pyrrole is moderately acidic (pKa ≈ 17.5), allowing it to be deprotonated by a strong base to form the pyrrolide anion. This anion is nucleophilic and can react with electrophiles.

For the synthesis of this compound, the electrophile is the activated pyrrolidine-2-carboxylic acid derivative. The N-acylation of pyrrole must be favored over C-acylation. While pyrrole is an electron-rich heterocycle susceptible to electrophilic substitution at the carbon atoms, the use of the pyrrolide salt (e.g., potassium or sodium pyrrolide) directs the acylation specifically to the nitrogen atom. This is because the negative charge is localized on the nitrogen, making it the most nucleophilic site. The reaction conditions can be optimized to ensure regioselective N-acylation. organic-chemistry.org

The pyrrolidine-2-carboxylic acid precursor is a chiral molecule. It is readily available as it is the natural amino acid L-proline. Both L-proline and its enantiomer, D-proline, are commercially available and serve as common starting materials in pharmaceutical and organic synthesis. mdpi.comresearchgate.net The synthesis of proline itself can be achieved through various methods, often starting from glutamic acid or via cyclization of acyclic precursors, but for most applications, the commercial supply from the "chiral pool" is sufficient. mdpi.com The presence of the carboxylic acid and the secondary amine within the same molecule makes it an ideal precursor for the amide coupling reaction, although the amine group typically requires protection (e.g., as a Boc or Cbz derivative) before the activation of the carboxyl group to prevent self-polymerization.

Multicomponent Reactions (MCRs) for Pyrrole Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains significant portions of all starting materials, represent a highly efficient strategy for synthesizing complex molecules like pyrroles and pyrrolidines. bohrium.comorientjchem.org

One-Pot Synthesis Strategies Involving Pyrrole and Pyrrolidine (B122466) Components

One-pot syntheses that assemble both the pyrrole and pyrrolidine rings or couple precursors containing these moieties are particularly valuable. tandfonline.com A prominent example is the 1,3-dipolar cycloaddition reaction, which can be performed as a multicomponent process. ua.es In this approach, an azomethine ylide, which can be generated in situ from an amino acid like proline and an aldehyde, reacts with a dipolarophile to construct the pyrrolidine ring. tandfonline.comua.es

Strategies have been developed for the synthesis of complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons using a multicomponent 1,3-dipolar cycloaddition. ua.es The reaction involves a primary amine, two equivalents of a maleimide, and an aldehyde, with the order of addition being crucial for high yields. ua.es Silver(I)-catalyzed 1,3-dipolar cycloadditions of azomethine ylides with N-alkyl maleimides have also been used to create pyrrolo[3,4-c]pyrrole-1,3-diones, which can be further transformed into polysubstituted pyrroles. chemistryviews.org These methods showcase the power of MCRs to rapidly build molecular complexity from simple, readily available starting materials. bohrium.com

Atom Economy and Efficiency in MCRs

A primary advantage of MCRs is their high atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. orientjchem.orgmdpi.com In an ideal, 100% atom-economical reaction, all atoms from the starting materials are found in the product, with no byproducts formed. nih.gov

MCRs inherently excel in this regard compared to traditional linear syntheses, which often involve multiple steps with intermediate isolation and purification, leading to significant waste generation. orientjchem.orgorientjchem.org By combining several bond-forming events into a single operation, MCRs reduce the number of synthetic steps, minimize the use of solvents for purification, and decrease energy consumption. orientjchem.orgorientjchem.org For example, the synthesis of multi-substituted pyrroles from aziridines is described as a highly atom-economical method where all reactant atoms are incorporated into the final product with only the elimination of water. mdpi.comnih.gov This efficiency makes MCRs a cornerstone of green chemistry and a highly desirable strategy for the synthesis of valuable scaffolds like this compound. orientjchem.orgorientjchem.org

| Reaction Type | Reactants | Key Advantage | Reference |

| Hantzsch-type 3CR | Acetylenedicarboxylate, Diacetyl, Ammonium Acetate (B1210297) | Forms polysubstituted pyrroles. | mdpi.com |

| 1,3-Dipolar Cycloaddition | Primary Amine, Maleimide (2 equiv.), Aldehyde | Creates complex spiro-pyrrolidine-pyrrole scaffolds. | ua.es |

| Aziridine Ring-Opening/Cyclization | Aziridine, Nucleophile | Highly atom economical with only water as a byproduct. | mdpi.comnih.gov |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, Ammonia/Primary Amine | Classic, efficient method for substituted pyrroles. | pharmaguideline.com |

Stereoselective Synthesis of the Pyrrolidine-2-carbonyl Moiety

Achieving the desired stereochemistry in the pyrrolidine ring is paramount, as the biological activity of chiral molecules is often dependent on a specific enantiomer. The pyrrolidine-2-carbonyl moiety is essentially a derivative of the amino acid proline, a widely studied chiral building block. nih.govmdpi.com Stereoselective synthesis focuses on producing a single, desired stereoisomer with high purity.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. After the desired stereochemistry is established, the auxiliary is removed. For the synthesis of substituted pyrrolidines, this can involve reacting an achiral precursor with a chiral auxiliary, performing a diastereoselective transformation, and then cleaving the auxiliary. acs.org

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small, chiral organic molecules to accelerate reactions and control stereoselectivity. wikipedia.org Proline itself is a natural and effective organocatalyst for numerous asymmetric transformations, including aldol (B89426) and Mannich reactions, due to its rigid ring structure and bifunctional nature (a secondary amine and a carboxylic acid). nih.govresearchgate.net Proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, are widely used to synthesize chiral building blocks that can be converted into the desired pyrrolidine-2-carbonyl moiety. organic-chemistry.orgmdpi.com These catalysts typically operate through the formation of chiral enamine or iminium ion intermediates. wikipedia.org

| Method | Catalyst/Auxiliary Example | Key Transformation | Typical Stereoselectivity |

|---|---|---|---|

| Organocatalysis | L-Proline | Asymmetric Aldol/Mannich Reactions | High (often >90% ee) |

| Organocatalysis | Jørgensen-Hayashi Catalyst (Diarylprolinol silyl ether) | Asymmetric Michael/Aldol Additions | Excellent (often >99% ee) |

| Chiral Auxiliary | Evans Oxazolidinone | Asymmetric Alkylation | Excellent (often >99% de) |

| Chiral Auxiliary | (R)-2,5-diphenylpyrrolidine | Asymmetric Lithiation/Alkylation | High (often >95% ee) |

Asymmetric induction involves creating stereocenters during the cyclization process to form the pyrrolidine ring itself. This approach is often more atom-economical than using chiral auxiliaries. Key strategies include:

1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine ring. acs.org By using a chiral catalyst or incorporating chirality into either the dipole or the dipolarophile, the cycloaddition can proceed with high diastereoselectivity and enantioselectivity, generating multiple stereocenters in a single step. acs.orgnih.gov

Catalytic Asymmetric C–H Insertion: Rhodium(II) catalysts have been employed to achieve asymmetric C–H insertion reactions. acs.org This strategy can functionalize a pre-existing N-H bond in a controlled manner, leading to the formation of C₂-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org

Intramolecular Michael Addition: An asymmetric intramolecular aza-Michael reaction can be used to form the pyrrolidine ring. whiterose.ac.uk Chiral catalysts, such as phosphoric acids, can protonate the nitrogen atom, activating the substrate for a stereocontrolled cyclization onto an activated alkene, yielding enantioenriched pyrrolidines. whiterose.ac.uk

These methods provide direct access to optically pure pyrrolidine derivatives, which are essential precursors for the final coupling with the pyrrole nucleus. mdpi.com

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. This involves minimizing waste, avoiding hazardous substances, improving energy efficiency, and using renewable feedstocks. semanticscholar.orgacs.org

A primary goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents, which are a major source of chemical waste. lucp.net

Solvent-Free Synthesis: The Paal-Knorr reaction, a classic method for synthesizing pyrroles from a 1,4-dicarbonyl compound and a primary amine, can often be performed under solvent-free conditions. acs.orgacs.org This approach involves simply mixing the reactants, sometimes with a solid catalyst, and heating. researchgate.netresearchgate.netsci-hub.se Such methods offer advantages like mild reaction conditions, short reaction times, simple work-up procedures, and high atom economy, as water is the only byproduct. acs.org Similarly, the formation of the amide bond can sometimes be achieved under solvent-free conditions by triturating the reactants with a catalyst like boric acid and heating the mixture directly. researchgate.net

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Proline and its derivatives have been successfully used as organocatalysts for various reactions in aqueous media. researchgate.net The synthesis of amides, traditionally reliant on coupling agents and organic solvents, can also be adapted to aqueous conditions. nih.govacs.org For example, the reaction between potassium acyltrifluoroborates and amines in water can form the amide bond without the need for problematic coupling reagents. nih.gov

| Solvent | Classification | Key Issues | Potential Application |

|---|---|---|---|

| Dichloromethane (DCM) | Hazardous | Carcinogen, high volatility | Traditional amide coupling |

| N,N-Dimethylformamide (DMF) | Hazardous | Reproductive toxicity, high boiling point | Traditional amide coupling |

| Water | Green/Benign | Low toxicity, non-flammable | Aqueous amide synthesis, organocatalysis |

| None (Solvent-Free) | Ideal Green Condition | Eliminates solvent waste entirely | Paal-Knorr pyrrole synthesis, solid-state reactions |

Energy efficiency and waste minimization are interconnected principles. Solvent-free reactions often require less energy for heating and purification (distillation). researchgate.net Methodologies that enhance efficiency include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The Paal-Knorr synthesis is a prime example of high atom economy. acs.org

Catalysis: Using catalytic amounts of reagents instead of stoichiometric ones reduces waste. The use of heterogeneous catalysts, which can be easily recovered and reused, is particularly beneficial. nih.gov

Alternative Energy Sources: Techniques like microwave irradiation or sonochemistry (ultrasound) can accelerate reaction rates, often at lower bulk temperatures and in shorter times, thereby increasing energy efficiency. lucp.net

By selecting reactions that proceed under mild conditions and avoiding complex purification steps like column chromatography in favor of recrystallization, both energy consumption and waste generation can be significantly reduced. semanticscholar.org

Process Optimization and Scalability Considerations

Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires rigorous optimization and consideration of scalability. The goal is to ensure the process is safe, cost-effective, and consistently produces the target compound with the required purity.

Process Optimization: Key reaction parameters must be systematically optimized. This includes temperature, reaction time, catalyst loading, and reactant ratios. researchgate.net For instance, in a palladium-catalyzed coupling to form an aryl-pyrrole bond, re-optimizing these variables can lead to significantly improved yields and shorter reaction times, making the process more efficient. researchgate.net Careful monitoring of the reaction progress helps identify potential bottlenecks and side reactions that may become more problematic on a larger scale. numberanalytics.com

Scalability Challenges:

Reagent Cost and Availability: Reagents that are feasible for small-scale synthesis may be prohibitively expensive for industrial production.

Purification: Methods like column chromatography are generally not viable for large-scale manufacturing. Developing robust crystallization or distillation procedures is crucial.

Heat Transfer: Exothermic reactions that are easily controlled in a small flask can pose significant safety risks in a large reactor due to reduced surface-area-to-volume ratios.

Stereochemical Control: Maintaining high levels of enantiomeric purity on a large scale can be challenging and requires stringent quality control.

Developing a scalable synthesis often involves redesigning the route to use more robust and less hazardous reagents and conditions, even if it means adding more steps. nih.gov The ultimate aim is a process that is not only efficient in the lab but also practical and economical for commercial production.

Reaction Engineering for Industrial Applicability

The successful scale-up of the synthesis of this compound from laboratory to industrial production hinges on careful consideration of various reaction engineering principles. The process can be broken down into two main stages: the activation of a protected proline derivative and the subsequent N-acylation of pyrrole.

Stage 1: Activation of N-Protected Proline

For industrial-scale synthesis, proline is typically first protected at the nitrogen atom to prevent side reactions. A common protecting group is the Boc (tert-butyloxycarbonyl) group. The protected proline is then converted to a more reactive species, such as an acyl chloride or a mixed anhydride, to facilitate the subsequent acylation of pyrrole.

The formation of the acyl chloride, for example, can be achieved by reacting N-Boc-proline with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. From a reaction engineering perspective, this step requires a reactor that can handle corrosive reagents and acidic byproducts (HCl and SO₂). Glass-lined or corrosion-resistant alloy reactors are standard choices for such processes. Temperature control is critical to prevent degradation of the starting material and the product. The reaction is typically carried out at low temperatures (0-10 °C) to control its exothermic nature and minimize side reactions.

Stage 2: N-Acylation of Pyrrole

The N-acylation of pyrrole with the activated N-Boc-proline derivative is the key bond-forming step. This reaction is often carried out in the presence of a base to neutralize the acid generated and to deprotonate pyrrole, increasing its nucleophilicity. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing impurities.

For industrial applications, a batch or semi-batch reactor is commonly employed. The reactor must be equipped with efficient agitation to ensure proper mixing of the reactants, especially if the reaction involves multiple phases. Temperature and pressure control systems are essential for maintaining optimal reaction conditions and ensuring process safety. The progress of the reaction is monitored using in-process controls (IPCs) such as HPLC to determine the point of completion.

Below is a data table summarizing typical reaction engineering parameters for the industrial synthesis of N-Boc-1-(pyrrolidine-2-carbonyl)-1H-pyrrole.

| Parameter | Stage 1: Proline Activation (Acyl Chloride Formation) | Stage 2: N-Acylation of Pyrrole |

| Reactor Type | Glass-lined or Hastelloy batch reactor | Glass-lined or stainless steel batch reactor |

| Reactants | N-Boc-L-proline, Thionyl chloride | N-Boc-L-prolyl chloride, Pyrrole, Triethylamine |

| Solvent | Dichloromethane (DCM) or Toluene | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | 0 - 10 °C | 0 - 25 °C |

| Pressure | Atmospheric | Atmospheric |

| Agitation Speed | 100 - 300 RPM | 150 - 400 RPM |

| Reaction Time | 1 - 3 hours | 4 - 8 hours |

| In-Process Control | TLC, GC-MS | HPLC |

This table presents representative data for illustrative purposes.

Stage 3: Deprotection

The final step is the removal of the protecting group (e.g., Boc) to yield this compound. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane. The deprotection reaction is usually fast and efficient. Post-reaction work-up involves neutralizing the acid and extracting the product.

Purification Strategies for Synthetic Intermediates

The purity of the final product is highly dependent on the effective purification of its synthetic intermediates. For the synthesis of this compound, the key intermediates requiring purification are the N-protected proline derivative and the N-protected final product before deprotection.

Purification of N-Boc-L-proline:

The starting material, N-Boc-L-proline, is commercially available, but its purity should be verified. If necessary, it can be purified by recrystallization. A common method involves dissolving the crude material in a suitable solvent system, such as ethyl acetate/hexanes, at an elevated temperature and then allowing it to cool slowly to form crystals.

Purification of N-Boc-1-(pyrrolidine-2-carbonyl)-1H-pyrrole:

After the N-acylation reaction, the crude product mixture will contain the desired product, unreacted starting materials, the pyrrolide salt of the base, and other byproducts. A typical industrial purification strategy involves the following steps:

Aqueous Work-up: The reaction mixture is first washed with water or a dilute aqueous acid to remove the base and its salt. This is followed by a wash with a dilute aqueous base to remove any unreacted N-Boc-proline.

Solvent Swap and Concentration: The organic solvent is then removed under reduced pressure. A solvent swap to a less soluble solvent for the product may be performed to facilitate crystallization.

Crystallization: Crystallization is a highly effective method for purifying solid intermediates on a large scale. The choice of solvent is critical. For N-acylpyrroles, a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and an anti-solvent (e.g., hexanes, heptane) is often used. researchgate.net The crude product is dissolved in a minimal amount of the good solvent, and the anti-solvent is added gradually to induce crystallization. The mixture is then cooled to maximize the yield of the purified crystals.

Filtration and Drying: The purified crystals are collected by filtration and washed with a cold solvent to remove any remaining impurities. The product is then dried under vacuum to remove residual solvents.

Chromatographic Purification:

For very high purity requirements, or if crystallization is not effective, column chromatography may be employed. However, this method is generally less preferred for large-scale industrial processes due to the high cost of stationary phase and solvents, and the generation of significant waste. When used, it is typically for the purification of high-value products or in the early stages of process development. For N-acylpyrroles, silica (B1680970) gel chromatography with a gradient elution of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) can be effective. researchgate.net

The following table summarizes common purification strategies for the key intermediate.

| Intermediate | Purification Method | Solvent System (if applicable) | Expected Purity |

| N-Boc-L-proline | Recrystallization | Ethyl acetate / Hexanes | >99% |

| N-Boc-1-(pyrrolidine-2-carbonyl)-1H-pyrrole | Aqueous Work-up followed by Crystallization | Dichloromethane / Heptane | >98% |

| N-Boc-1-(pyrrolidine-2-carbonyl)-1H-pyrrole | Column Chromatography | Silica Gel; Hexanes / Ethyl Acetate gradient | >99.5% |

This table presents representative data for illustrative purposes.

By implementing robust reaction engineering principles and effective purification strategies for the synthetic intermediates, the industrial-scale production of high-purity this compound can be achieved efficiently and economically.

Chemical Reactivity and Transformation Studies of 1 Pyrrolidine 2 Carbonyl 1h Pyrrole

Reactivity at the Pyrrole (B145914) Nitrogen (N1)

The nitrogen atom of the pyrrole ring (N1) is directly bonded to the carbonyl carbon of the pyrrolidine-2-carbonyl group. This N-acyl linkage is central to the reactivity at this position.

| Compound | Relative Rate of Base-Catalyzed Hydrolysis | Comments |

|---|---|---|

| N-Acetylpyrrole | Base | Serves as a benchmark for simple N-acylpyrroles. |

| N-Benzoylpyrrole | Slower than N-Acetylpyrrole | The phenyl group's electronic effects can influence the electrophilicity of the carbonyl carbon. |

| p-Nitroacetanilide | Comparable to N-Acetylpyrrole | Included for comparison of amide bond stability. The p-nitro group is strongly electron-withdrawing. |

Direct N-alkylation or N-arylation at the N1 position of 1-(Pyrrolidine-2-carbonyl)-1H-pyrrole is generally not a feasible reaction. The lone pair of electrons on the pyrrole nitrogen is delocalized into the adjacent carbonyl group through resonance. This delocalization significantly reduces the nucleophilicity of the nitrogen atom, making it unreactive towards typical alkylating or arylating agents.

Unlike unsubstituted pyrrole, which can be readily deprotonated to form a nucleophilic pyrrolide anion for subsequent N-substitution, the N-acylpyrrole structure lacks an acidic N-H proton. uobaghdad.edu.iq Transformations at the N1 position would therefore primarily involve the cleavage of the N-acyl bond as described in the hydrolysis section, followed by subsequent functionalization of the resulting free pyrrole.

Reactivity of the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. uobaghdad.edu.iqpearson.com The reactivity of the ring in this compound is modulated by the electronic effects of the N-acyl substituent.

Pyrrole undergoes electrophilic aromatic substitution (EAS) much more readily than benzene. uobaghdad.edu.iqpearson.com The nitrogen heteroatom donates electron density into the ring, activating it towards attack by electrophiles. pearson.com Common EAS reactions include halogenation, nitration, and Friedel-Crafts acylation. organicchemistrytutor.comrsc.org

In unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 (α) position. pearson.comonlineorganicchemistrytutor.com This preference is due to the superior resonance stabilization of the cationic intermediate (the arenium ion) formed during C2 attack, which can be described by three resonance structures. In contrast, attack at the C3 (β) position leads to an intermediate that is stabilized by only two resonance structures. onlineorganicchemistrytutor.com

However, the presence of an N-acyl group, such as the pyrrolidine-2-carbonyl group, significantly alters this regioselectivity. N-acyl groups are electron-withdrawing and can direct incoming electrophiles to the C3 (β) position. nih.govcdnsciencepub.com This directing effect is particularly prominent in Friedel-Crafts acylation reactions conducted with strong Lewis acids like aluminum chloride (AlCl₃). nih.govcdnsciencepub.com The rationale is that the Lewis acid may coordinate with the carbonyl oxygen of the N-acyl group, increasing its steric bulk and electronically favoring attack at the more distant C3 position.

Conversely, when weaker Lewis acids are used or in other types of electrophilic substitutions, a mixture of C2 and C3 isomers may be formed, or C2 substitution might even predominate. nih.govcdnsciencepub.com For instance, the acetylation of N-benzoylpyrrole has been shown to yield the 2-substituted product. cdnsciencepub.com The outcome is thus highly dependent on the specific electrophile and the reaction conditions employed.

| N-Substituent | Reaction | Major Product | Reference |

|---|---|---|---|

| -H (Unsubstituted) | General EAS | C2-Substitution | onlineorganicchemistrytutor.com |

| -SO₂Ph (Phenylsulfonyl) | Acetylation (AlCl₃) | C3-Substitution | cdnsciencepub.com |

| -SO₂Tol (p-Toluenesulfonyl) | Acylation (AlCl₃) | C3-Substitution | nih.gov |

| -SO₂Tol (p-Toluenesulfonyl) | Acylation (SnCl₄) | C2-Substitution | nih.gov |

| -COPh (Benzoyl) | Acetylation | C2-Substitution | cdnsciencepub.com |

The pyrrolidine-2-carbonyl group attached to the pyrrole nitrogen acts as an electron-withdrawing group. This is due to the inductive effect and resonance delocalization of the nitrogen's lone pair into the carbonyl oxygen. As a result, the electron density of the pyrrole ring is reduced compared to unsubstituted pyrrole.

This reduction in electron density has a deactivating effect on the ring towards electrophilic aromatic substitution. quora.com Consequently, this compound is expected to be less reactive than pyrrole itself, often requiring more forcing conditions (e.g., stronger Lewis acids, higher temperatures) to undergo EAS reactions. Despite this deactivation, the pyrrole ring in N-acyl compounds generally remains more reactive than benzene.

Nucleophilic Attack and Addition Reactions

The carbonyl group of the amide linkage in this compound is susceptible to nucleophilic attack. N-acylpyrroles are recognized as effective acylating agents, functioning as activated carboxylic acid equivalents. organic-chemistry.org This reactivity stems from the ability of the pyrrole ring to act as a good leaving group. The reaction proceeds through an addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the pyrrolide anion and the formation of a new acylated product.

Common nucleophiles that can participate in this reaction include alcohols for the formation of esters, and primary or secondary amines for the synthesis of new amides. organic-chemistry.org The efficiency of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the use of more nucleophilic reagents or catalysts that can activate the carbonyl group would be expected to facilitate the transformation.

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Alcohols (R'-OH) | Ester (R-COOR') | Typically requires activation or forcing conditions | organic-chemistry.org |

| Primary Amines (R'-NH2) | Secondary Amide (R-CONHR') | Generally proceeds under mild to moderate conditions | organic-chemistry.org |

| Secondary Amines (R'R''NH) | Tertiary Amide (R-CONR'R'') | Generally proceeds under mild to moderate conditions | organic-chemistry.org |

Cycloaddition Reactions and Annulation Pathways

The pyrrole ring, despite its aromaticity, can participate in cycloaddition reactions, particularly when substituted with electron-withdrawing groups on the nitrogen, such as the carbonyl group in this compound. This substitution can enhance the dienic character of the pyrrole ring in [4+2] cycloadditions (Diels-Alder reactions) or its reactivity as a 2π component in other cycloadditions. wikipedia.org

Furthermore, the pyrrole moiety can be involved in [2+3] cycloaddition reactions. For instance, the Prato reaction, which is used to functionalize fullerenes, involves the in-situ generation of an azomethine ylide from an α-amino acid and a carbonyl compound, which then undergoes a [2+3] cycloaddition with the fullerene. researchgate.net While this is a reaction to form a pyrrolidine (B122466) ring, analogous reactivity of the pyrrole ring in the target molecule with suitable 1,3-dipoles could be envisaged to construct more complex heterocyclic systems.

Annulation pathways, where a new ring is fused to the pyrrole core, can also be considered. These reactions often proceed through initial functionalization of the pyrrole ring followed by an intramolecular cyclization.

| Reaction Type | Reactant | Product | Reference |

| [4+2] Cycloaddition | Dienophile | Fused bicyclic system | wikipedia.org |

| [2+3] Cycloaddition | 1,3-Dipole | Fused heterocyclic system | researchgate.net |

Redox Chemistry of the Pyrrole Moiety

The redox chemistry of N-acylpyrroles is an area of interest for the synthesis of more complex nitrogen-containing molecules. While the aromatic pyrrole ring is generally resistant to reduction under mild conditions, catalytic hydrogenation can lead to the formation of pyrrolidines. Conversely, oxidation of the pyrrole ring can lead to a variety of products, including maleimides and other oxidized species, often resulting in ring-opening.

Recent studies have explored intramolecular redox reactions for the synthesis of N-aryl pyrroles, which could be conceptually extended to transformations of the pyrrole moiety in the target compound. rsc.org Additionally, intermolecular redox amination reactions utilizing the reducing power of 3-pyrroline (B95000) have been developed to form N-alkyl pyrroles. nih.govku.edunih.gov While the pyrrole ring in this compound is already aromatic, these redox strategies could be adapted for transformations of substituents on the pyrrole ring, should they be introduced.

Transformations at the Pyrrolidine Ring

The pyrrolidine moiety of this compound offers a rich landscape for chemical modifications, drawing from the extensive chemistry developed for proline and its derivatives. organic-chemistry.org

Reactions at the Pyrrolidine Nitrogen

In this compound, the pyrrolidine nitrogen is part of an amide linkage and is therefore non-basic and generally unreactive towards electrophiles. However, reductive cleavage of the amide bond could liberate the secondary amine of the proline moiety, opening up a plethora of possibilities for N-functionalization. Once liberated, this secondary amine could undergo reactions such as N-alkylation, N-acylation, and N-arylation to introduce a wide variety of substituents.

Stereochemical Transformations at the Pyrrolidine Chiral Center

The chiral center at the C2 position of the pyrrolidine ring is a key feature of this molecule, originating from L- or D-proline. While reactions directly at this stereocenter are challenging without ring opening, transformations at other positions of the pyrrolidine ring can be influenced by its stereochemistry. The conformation of the five-membered pyrrolidine ring, often described by its puckering, can influence the stereochemical outcome of reactions at adjacent positions. researchgate.net

A powerful strategy for introducing stereochemical diversity is "proline editing," which involves the synthesis of peptides with stereospecifically modified proline residues. acs.orgnih.govnih.govscispace.com This approach often starts with hydroxyproline, where the hydroxyl group serves as a handle for a variety of stereospecific transformations, including Mitsunobu reactions, oxidations, reductions, and substitutions. These methodologies could be adapted to derivatives of this compound that bear a hydroxyl group on the pyrrolidine ring.

Functional Group Interconversions on the Pyrrolidine Skeleton

The pyrrolidine skeleton can be functionalized to introduce a wide range of chemical groups. Starting from a suitably substituted precursor, such as a hydroxy- or keto-derivative of this compound, a vast array of functional group interconversions can be envisioned. acs.orgnih.govnih.govscispace.com

For example, a hydroxyl group can be converted into various other functionalities:

Oxidation: A secondary alcohol can be oxidized to a ketone.

Substitution: The hydroxyl group can be transformed into a good leaving group (e.g., tosylate, mesylate) and subsequently displaced by a variety of nucleophiles to introduce azides, halides, thiols, and other groups.

Acylation: Esterification of the hydroxyl group can be used to introduce different acyl moieties.

These transformations allow for the synthesis of a diverse library of compounds based on the this compound scaffold, each with potentially unique chemical and biological properties.

| Starting Functional Group | Reagents | Product Functional Group | Reference |

| Hydroxyl (-OH) | Oxidizing agent (e.g., PCC, Swern) | Ketone (C=O) | acs.orgnih.govnih.govscispace.com |

| Hydroxyl (-OH) | TsCl, py; then Nu- | Substituted (-Nu) | acs.orgnih.govnih.govscispace.com |

| Hydroxyl (-OH) | Acyl chloride, base | Ester (-OAc) | acs.orgnih.govnih.govscispace.com |

| Ketone (C=O) | Reducing agent (e.g., NaBH4) | Hydroxyl (-OH) | acs.orgnih.govnih.govscispace.com |

Metal-Mediated and Catalyzed Reactions

The pyrrole ring and the adjacent amide bond in this compound offer multiple sites for metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

N-acylpyrroles have emerged as effective substrates in cross-coupling reactions, where the N-acyl group can act as a leaving group, effectively serving as an amide-based acylating agent. This reactivity is attributed to the electronic activation of the amide bond by the pyrrole ring.

Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura cross-coupling of N-acylpyrroles with boronic acids has been demonstrated as a viable method for the synthesis of ketones. acs.orgacs.org In these reactions, a palladium catalyst, often in conjunction with an N-heterocyclic carbene (NHC) ligand, facilitates the cleavage of the N-C(O) bond and subsequent coupling with the organoboron reagent. acs.orgacs.org This approach positions N-acylpyrroles as stable and accessible alternatives to more reactive acylating agents like acid chlorides.

A general scheme for the Suzuki-Miyaura cross-coupling of an N-acylpyrrole is presented below:

While specific examples with this compound are not documented, it is expected to be a competent coupling partner in such reactions.

Nickel-Catalyzed Cross-Coupling:

Similar to palladium catalysis, nickel-based systems have also been employed for the cross-coupling of N-acylpyrrole-type amides with organoboron reagents. rsc.orgrsc.org These reactions, often facilitated by chelating bis-NHC ligands, are effective for the synthesis of diaryl ketones and demonstrate a broad functional group tolerance. rsc.orgrsc.org The use of nickel offers a more earth-abundant and cost-effective alternative to palladium.

Table 1: Representative Conditions for Cross-Coupling Reactions of N-Acylpyrroles

| Coupling Reaction | Catalyst System | Base | Solvent | Typical Substrates | Product Type |

| Suzuki-Miyaura | Pd(OAc)₂ / NHC ligand | K₂CO₃ | THF | N-acylpyrroles, Arylboronic acids | Ketones |

| Nickel-Catalyzed | Ni(cod)₂ / bis-NHC ligand | K₃PO₄ | Toluene | N-acylpyrroles, Arylboronic esters | Diaryl Ketones |

Direct C-H functionalization is a highly atom-economical strategy for the modification of organic molecules. For N-acylpyrroles, the C-H bonds of the pyrrole ring are targets for such transformations.

Direct C2-Arylation:

The palladium-catalyzed direct C2-arylation of N-acylpyrroles with aryl halides has been reported. researchgate.net This reaction allows for the direct formation of a C-C bond between the pyrrole ring and an aryl group without the need for pre-functionalization of the pyrrole. The reaction typically proceeds in the presence of a palladium catalyst and a suitable base. This method provides a straightforward route to valuable 2-arylpyrrole derivatives.

Given these precedents, it is plausible that this compound could undergo selective C-H functionalization at the C2 or C5 positions of the pyrrole ring under appropriate metal-catalyzed conditions. The directing effect of the N-acyl group would likely favor functionalization at the C2 position.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of 1-(Pyrrolidine-2-carbonyl)-1H-pyrrole in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, two-dimensional (2D) techniques are essential for unambiguously assigning signals and elucidating detailed structural features.

A combination of 2D NMR experiments is employed to establish the covalent framework and spatial relationships within the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, COSY is crucial for tracing the connectivity of the protons within the pyrrolidine (B122466) ring, establishing the -CH-CH₂-CH₂-CH₂- sequence.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon signals of the pyrrolidine and pyrrole (B145914) rings.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is arguably the most critical experiment for connecting the different fragments of the molecule. Key expected correlations would include the correlation between the α-proton (H2) of the pyrrolidine ring and the carbonyl carbon (C=O), and correlations from the pyrrole protons (H2', H5') to the same carbonyl carbon, thus confirming the amide linkage between the two heterocyclic rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the preferred conformation around the amide bond and the puckering of the pyrrolidine ring. For instance, spatial proximity between the pyrrolidine H2 and a specific proton on the pyrrole ring would provide evidence for a particular rotational isomer.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Information Provided |

| COSY | ¹H ↔ ¹H | Connects H2-H3, H3-H4, H4-H5 within the pyrrolidine ring. |

| HSQC | ¹H ↔ ¹³C (¹JCH) | Assigns C2, C3, C4, C5 of the pyrrolidine and all pyrrole carbons based on their attached protons. |

| HMBC | ¹H ↔ ¹³C (2,3JCH) | Confirms the C(O)-N(pyrrole) bond via correlations from pyrrole protons to the carbonyl carbon. Confirms the acyl group on the pyrrolidine via correlations from H2 and H5 to the carbonyl carbon. |

| NOESY | ¹H ↔ ¹H (Through Space) | Elucidates the 3D structure, including the relative orientation of the two rings and the conformation of the pyrrolidine ring. |

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as envelope (E) and twist (T) forms. nih.gov The precise conformation can be determined by analyzing NMR parameters.

The primary method involves the analysis of vicinal proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra. nih.gov These coupling constants are related to the dihedral angle between the coupled protons through the Karplus relationship. nih.gov By measuring the full set of ³JHH values around the pyrrolidine ring, the endocyclic dihedral angles can be calculated, which in turn define the ring's pucker and conformation. nih.gov

NOE data provides complementary distance information. The presence or absence of specific NOEs between protons within the pyrrolidine ring helps to further refine the conformational model, distinguishing between possible puckered forms that might be consistent with the coupling constant data alone. frontiersin.org

The amide bond connecting the pyrrolidine carbonyl group to the pyrrole nitrogen has significant double-bond character due to resonance. This restricts rotation around the C(O)-N bond, leading to the potential for two distinct planar rotamers (conformational isomers). This phenomenon is well-documented in related N-acylpyrrole and N-acylproline systems. acs.orgresearchgate.net

Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, is the ideal method to study this rotational process.

At low temperatures , the rotation is slow on the NMR timescale, and separate signals for each of the two rotamers can be observed.

As the temperature is increased , the rate of rotation increases. The signals corresponding to the two rotamers broaden, move closer together, and eventually merge into a single peak at a specific temperature known as the coalescence temperature .

At high temperatures , the rotation becomes fast on the NMR timescale, and a single, time-averaged signal is observed for each nucleus.

By analyzing the changes in the line shape of the signals with temperature, particularly around coalescence, the rate constant for the rotational exchange can be calculated. This allows for the determination of the Gibbs free energy of activation (ΔG‡) for the rotational barrier. For example, studies on the related compound N-trifluoroacetylpyrrolidine found a rotational barrier (ΔG‡₂₉₈) of 71.4 kJ/mol in the gas phase. lookchem.com Similar studies on N-benzoyl pyrrolidine derivatives have reported barriers in the range of 58-65 kJ/mol. researchgate.net

Table 2: Representative Rotational Barriers in Related Amide Compounds

| Compound | Solvent | ΔG‡₂₉₈ (kJ/mol) | Reference |

| N-Trifluoroacetylpyrrolidine | Gas Phase | 71.4 | lookchem.com |

| N-Benzoyl pyrrolidine | Toluene-d₈ | 65.2 | researchgate.net |

| N-(4-methoxybenzoyl) pyrrolidine | Toluene-d₈ | 58.8 | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides detailed information about the molecule in solution, single-crystal X-ray crystallography gives a precise and unambiguous picture of the molecular structure in the solid state. This technique can determine bond lengths, bond angles, and torsional angles with very high precision, providing a definitive static image of the molecule's conformation.

This compound is a chiral molecule, as it is derived from the chiral amino acid proline. X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. nih.gov If a suitable single crystal of one enantiomer can be grown, the analysis of anomalous dispersion effects during the diffraction experiment allows for the unambiguous assignment of the stereocenter at the C2 position of the pyrrolidine ring as either (S) or (R). researchgate.net The result is often expressed as the Flack parameter; a value close to zero for a given configuration confirms that assignment. d-nb.info

X-ray crystallography also reveals how molecules are arranged in the crystal lattice, providing invaluable information about the intermolecular forces that govern the solid-state structure. For this compound, several types of interactions would be anticipated.

C-H···O Hydrogen Bonding: Although the molecule lacks classic N-H or O-H hydrogen bond donors, the carbonyl oxygen is a strong hydrogen bond acceptor. It can participate in weak C-H···O interactions with various C-H groups on neighboring molecules, including those on the pyrrolidine and pyrrole rings. nih.gov These interactions play a significant role in stabilizing the crystal packing. researchgate.net

C-H···π Interactions: The C-H bonds of the pyrrolidine ring can act as weak donors in interactions with the π-face of the pyrrole ring of an adjacent molecule. nih.govnih.gov

Analysis of the crystal structure provides precise geometric details—distances and angles—for these non-covalent interactions, allowing for a comprehensive understanding of the supramolecular assembly in the solid state. ubbcluj.roresearchgate.net

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Weak Hydrogen Bond | C-H (Pyrrolidine/Pyrrole) | O (Carbonyl) | H···O: ~2.2 - 2.8 |

| π-π Stacking | Pyrrole Ring (π-system) | Pyrrole Ring (π-system) | Centroid-Centroid: ~3.5 - 4.0 |

| C-H···π Interaction | C-H (Pyrrolidine) | Pyrrole Ring (π-system) | H···π Centroid: ~2.5 - 3.0 |

Conformational Preferences in the Crystalline State

The precise three-dimensional arrangement of "this compound" in the solid state is dictated by a combination of intramolecular steric and electronic factors, as well as intermolecular packing forces. While specific X-ray crystallographic data for the title compound is not extensively documented in publicly available literature, its conformational preferences can be inferred from detailed analyses of its constituent moieties: the pyrrolidine ring and the N-acylpyrrole system.

The pyrrolidine ring, a saturated five-membered heterocycle, is inherently non-planar and exhibits conformational flexibility through a motion known as pseudorotation. The ring can adopt various "pucker" modes, most commonly described as envelope (E) or twist (T) conformations. nih.gov For N-acylated proline derivatives, the pyrrolidine ring is known to exist in two predominant pucker modes: Cγ-exo and Cγ-endo envelope conformers. nih.gov The equilibrium between these conformers is sensitive to the nature of substituents on the ring and the electronic properties of the N-acyl group. nih.govresearchgate.net In the case of "this compound," the N-acyl functionality tends to drive substituents at the 2- and 5-positions into axial or quasi-axial orientations, which restricts the possible conformations of the ring. researchgate.net

The amide bond linking the pyrrolidine and pyrrole rings introduces further conformational constraints. Due to its partial double-bond character, the C-N amide bond is typically planar, and the trans conformation is strongly favored energetically over the cis conformation. This planarity, coupled with the planarity of the aromatic pyrrole ring, means the primary conformational freedom arises from rotation around the N-C(carbonyl) and C(carbonyl)-C(pyrrolidine) single bonds, in addition to the puckering of the pyrrolidine ring itself.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides critical insights into the functional groups and structural features of "this compound." The infrared (IR) and Raman spectra are dominated by vibrations associated with the amide group and the two heterocyclic rings.

A key diagnostic feature in the vibrational spectrum of this molecule is the amide I band, which corresponds primarily to the C=O stretching vibration. nih.gov For tertiary amides of this type, the amide I band is expected to be a strong absorption in the IR spectrum, typically appearing in the region of 1630–1680 cm⁻¹. The precise frequency is sensitive to the local electronic environment, including conjugation and hydrogen bonding. The incorporation of the carbonyl group within a five-membered ring system, as seen in related lactams, can increase the stretching frequency. msu.edu

It is important to note that in "this compound," both the pyrrolidine and pyrrole nitrogen atoms are tertiary, being part of the amide linkage. Consequently, there are no N-H bonds in the molecule, and therefore, no characteristic N-H stretching frequencies (typically found around 3300-3500 cm⁻¹) are expected in its vibrational spectra. The absence of this band can be a useful confirmation of the N-acylated structure.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Notes |

|---|---|---|---|---|

| Amide I | C=O Stretch | 1630 - 1680 | Strong | The most intense and characteristic band for the amide group. nih.govmsu.edu |

The vibrational spectra also contain a rich fingerprint region corresponding to the vibrations of the pyrrolidine and pyrrole rings.

Pyrrole Ring Vibrations: The aromatic pyrrole ring gives rise to several characteristic bands. These include C-H stretching vibrations above 3100 cm⁻¹, C=C stretching vibrations typically around 1500-1600 cm⁻¹, and various in-plane and out-of-plane C-H bending and ring deformation modes at lower frequencies. researchgate.netnih.gov The substitution on the nitrogen atom influences the electronic distribution and, consequently, the exact frequencies of these ring modes. researchgate.net

Pyrrolidine Ring Vibrations: The saturated pyrrolidine ring contributes vibrations from its CH₂ groups, including symmetric and asymmetric stretching modes in the 2850–2960 cm⁻¹ region. Additionally, CH₂ scissoring (~1450 cm⁻¹), wagging, and twisting modes appear at lower wavenumbers. The frequencies of these modes are sensitive to the ring's puckering conformation (Cγ-exo vs. Cγ-endo). Therefore, detailed analysis of this region, potentially aided by computational modeling, could provide signatures of the dominant conformer in the sample.

The coupling between the pyrrolidine ring, the carbonyl group, and the pyrrole ring results in a complex but unique vibrational spectrum that serves as a definitive fingerprint for the molecule's structure and conformation.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural characterization of "this compound." It provides not only the precise mass of the molecular ion, confirming its elemental composition, but also detailed information about its structure through the analysis of fragmentation patterns upon ionization.

Under typical electrospray ionization (ESI) conditions, the molecule would be observed as the protonated species, [M+H]⁺. In tandem mass spectrometry (MS/MS) experiments, this precursor ion is subjected to collision-induced dissociation (CID), leading to a series of characteristic product ions. The fragmentation pathways are largely dictated by the presence of the proline-derived structure and the N-acyl pyrrole moiety. acs.orgnih.gov

Key fragmentation pathways for N-acylpyrrolidines have been well-studied. acs.orgresearchgate.net A predominant fragmentation involves the cleavage of the pyrrolidine ring. A characteristic loss of ethene (C₂H₄) or larger fragments from the ring is common. The most significant fragmentation for proline-containing peptides and derivatives is often cleavage N-terminal to the proline residue, which in this case corresponds to the amide bond. nih.govosu.edu

Likely fragmentation pathways for [this compound+H]⁺ include:

Formation of the Pyrrolidinium Ion: A primary fragmentation pathway involves the cleavage of the C(carbonyl)-C(pyrrolidine) bond, leading to the formation of a stable acylium ion and subsequent fragments. However, a more characteristic pathway for proline derivatives is the formation of the protonated pyrrolidine ring or related structures. A fragment ion at m/z 70, corresponding to the [C₄H₈N]⁺ iminium ion, is a well-known signature for proline and pyrrolidine-containing compounds, arising from the loss of the pyrrolecarbonyl group. nist.gov

Formation of the N-Acylpyrrole Cation: Cleavage can also lead to the retention of charge on the pyrrole-containing fragment. Scission of the amide bond could produce a protonated pyrrole-2-carboxamide fragment or a related acylium ion at m/z 94 ([C₅H₄NO]⁺).

Loss of Neutral Molecules: The protonated molecular ion may undergo neutral losses, such as the loss of carbon monoxide (CO) from the acylium ion intermediates.

The study of fragmentation in 2-substituted pyrrole derivatives shows that the side-chain significantly influences the cleavage pathways. nih.gov For the title compound, the pyrrolidinecarbonyl substituent would direct the fragmentation, primarily leading to ions derived from the stable five-membered pyrrolidine ring.

| Proposed Fragment Ion | Chemical Formula | Calculated Precise Mass (m/z) | Proposed Origin |

|---|---|---|---|

| [M+H]⁺ | [C₉H₁₃N₂O]⁺ | 165.10224 | Protonated Molecular Ion |

| Pyrrole Acylium Ion | [C₅H₄NO]⁺ | 94.02874 | Cleavage of C(carbonyl)-N(pyrrolidine) bond |

| Proline Iminium Ion | [C₄H₈N]⁺ | 70.06513 | Characteristic fragment from pyrrolidine ring after cleavage |

| Protonated Pyrrole | [C₄H₆N]⁺ | 68.04948 | Fragmentation involving loss of the carbonyl and pyrrolidine ring |

While specific isotopic labeling studies on "this compound" are not reported, this technique is a powerful method for unequivocally confirming fragmentation mechanisms. wikipedia.org By selectively replacing atoms with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O), the fate of specific atoms during fragmentation can be tracked by observing the corresponding mass shifts in the product ion spectrum. nih.govhuji.ac.il

Hypothetical labeling experiments to confirm the pathways described above would include:

¹⁵N Labeling: Synthesizing the compound with ¹⁵N incorporated into the pyrrolidine ring would cause any fragment containing this nitrogen atom (e.g., the m/z 70 iminium ion) to shift by +1 Da. If the label were in the pyrrole ring, fragments containing that ring would shift instead. This would definitively distinguish between fragments originating from the two different heterocyclic rings.

¹³C or ¹⁸O Labeling at the Carbonyl Group: Incorporating a ¹³C or ¹⁸O label at the carbonyl position would be particularly useful. wvu.edu For instance, if the proposed pyrrole acylium ion at m/z 94 is formed, it would shift to m/z 95 (for ¹³C) or m/z 96 (for ¹⁸O). Conversely, the proline iminium ion at m/z 70 would not show a mass shift, confirming that it is formed by the loss of the carbonyl group. Subsequent loss of CO from a labeled precursor would be observed as a loss of 29 Da (for ¹³CO) or 30 Da (for C¹⁸O) instead of 28 Da, validating the pathway.

Such studies provide unambiguous evidence for proposed fragmentation structures and sequences, moving the analysis from plausible interpretation to definitive structural elucidation. wikipedia.org

Chiroptical Spectroscopy (CD and ORD)

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemical and conformational aspects of chiral molecules. As "this compound" possesses a stereocenter at the C2 position of the pyrrolidine ring, it exists as a pair of enantiomers. Consequently, its solutions are optically active and amenable to analysis by these methods.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.govlibretexts.org An observed CD signal is contingent upon the molecule being chiral and absorbing light in the spectral region being scanned. ORD, a complementary technique, measures the variation of the optical rotation of a substance with the wavelength of light. slideshare.netwikipedia.org The relationship between CD and ORD is described by the Kronig-Kramers transforms, meaning that the entire ORD spectrum can, in principle, be calculated from the CD spectrum, and vice versa. wikipedia.org For molecules like "this compound", the chromophores—specifically the pyrrole ring and the amide linkage—are key to their chiroptical properties. The amide n → π* and π → π* electronic transitions, as well as transitions within the pyrrole system, are expected to give rise to distinct CD and ORD signals.

Chiroptical spectroscopy provides a direct and sensitive method for the determination of the enantiomeric purity or enantiomeric excess (ee) of "this compound". The intensity of the CD signal or the magnitude of the optical rotation at a specific wavelength is directly proportional to the concentration difference between the two enantiomers in a solution.

For a given enantiomer, the CD spectrum will exhibit a unique pattern of positive and/or negative peaks (known as Cotton effects). slideshare.net Its mirror-image enantiomer will produce a CD spectrum of identical shape but opposite sign at all wavelengths. A racemic mixture (50:50 mixture of both enantiomers) will be CD-silent, as the signals from the two enantiomers cancel each other out. Therefore, by measuring the CD signal of a sample and comparing it to the signal of a pure enantiomeric standard, the enantiomeric excess can be calculated using the following relationship:

ee (%) = ([θ]sample / [θ]pure enantiomer) × 100

where [θ] is the molar ellipticity at a chosen wavelength, typically at the maximum of a prominent CD band.

A similar principle applies to ORD measurements. The specific rotation [α] at a wavelength away from an absorption band can be used to determine enantiomeric purity. High-performance liquid chromatography (NP-HPLC) is another common method for separating and quantifying enantiomers, often after derivatization to enhance detection. researchgate.netimpactfactor.org

The following interactive table illustrates hypothetical CD data for the enantiomers of "this compound" and how it relates to enantiomeric excess.

| Sample | Enantiomeric Excess (ee %) | Molar Ellipticity [θ] at λmax (deg cm2 dmol-1) | Description |

|---|---|---|---|

| Pure (S)-enantiomer | 100% S | +15,000 | Reference standard for the S-enantiomer. |

| Pure (R)-enantiomer | 100% R | -15,000 | Reference standard for the R-enantiomer, exhibiting a mirror-image CD signal. |

| Sample A | 90% S | +13,500 | A sample with a high excess of the S-enantiomer. |

| Sample B | 50% S | +7,500 | A sample with a moderate excess of the S-enantiomer. |

| Racemic Mixture | 0% | 0 | An equal mixture of both enantiomers, resulting in no net CD signal. |

CD and ORD spectroscopy are exceptionally sensitive to the three-dimensional structure of molecules, making them invaluable tools for investigating conformational dynamics in solution. For "this compound", there are two primary sources of conformational flexibility that can be probed: the puckering of the five-membered pyrrolidine ring and the rotation around the C-N amide bond, leading to cis and trans isomers.

The pyrrolidine ring in N-acyl-pyrrolidines is known to exist in an equilibrium between different puckered conformations, such as envelope and twist forms. researchgate.net These different conformations will place the pyrrole substituent in different spatial orientations relative to the pyrrolidine ring, altering the electronic interactions between the chromophores. Such changes in dihedral angles can lead to significant variations in the CD and ORD spectra. For instance, studies on proline-containing peptides show that the conformation of the pyrrolidine ring influences the characteristic CD spectra associated with structures like the polyproline II (PPII) helix. nih.govresearchgate.net

Furthermore, the amide bond connecting the pyrrolidine ring and the pyrrole carbonyl group can exist in either a cis or trans conformation. The energy barrier for rotation around this bond is significant, often leading to slow interconversion on the NMR timescale. These two isomers will have distinct spatial arrangements and, therefore, different chiroptical properties. CD spectroscopy can be used to monitor the cis/trans equilibrium by identifying the unique spectral signatures of each isomer. researchgate.net Solvent polarity and temperature can influence this equilibrium, and these effects can be quantified by observing the changes in the CD spectrum. Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental CD/ORD data to assign specific spectral features to particular conformers and to determine their relative populations in solution. researchgate.netacs.org

The table below outlines hypothetical chiroptical data corresponding to different conformational states of (S)-1-(Pyrrolidine-2-carbonyl)-1H-pyrrole, illustrating the sensitivity of these techniques to subtle structural changes.

| Conformational State | Dominant Isomer | Hypothetical λmax (nm) | Hypothetical Molar Ellipticity [θ] (deg cm2 dmol-1) | Notes |

|---|---|---|---|---|

| Trans Amide | Trans | 215 | +15,000 | Often the thermodynamically more stable isomer in non-polar solvents. |

| Cis Amide | Cis | 225 | +5,000 | The population of the cis isomer can increase in polar solvents. The change in geometry alters the CD signal. |

| Pyrrolidine Ring Puckering (Envelope) | - | 214 | +14,500 | A specific ring pucker can slightly shift the λmax and intensity compared to another pucker. |

| Pyrrolidine Ring Puckering (Twist) | - | 216 | +15,200 | The subtle change in the dihedral angles of the ring affects the chiroptical response. |

Following a comprehensive search for scholarly articles and research data, it has been determined that specific computational and theoretical chemistry investigations for the compound "this compound" are not available in the public scientific literature.

The search for data pertaining to the requested sections—including quantum chemical calculations like Geometry Optimization, Frontier Molecular Orbital (FMO) Analysis, Molecular Electrostatic Potential (MEP) maps, and detailed Conformational Analysis involving potential energy surface scans and torsional barriers—did not yield any studies focused on this particular molecule.

While computational studies exist for related but distinct structures, such as other pyrrole or pyrrolidine derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of such data. Generating content based on different molecules would not be scientifically accurate or adhere to the provided instructions.

Therefore, it is not possible to provide the detailed research findings and data tables for the specified outline for "this compound" at this time.

Computational and Theoretical Chemistry Investigations

Reaction Mechanism Elucidation

Theoretical chemistry can be employed to map out the potential energy surface of a chemical reaction, providing a detailed understanding of how reactants are converted into products.

Transition State Characterization and Activation Energies

To understand the mechanism of a reaction involving 1-(Pyrrolidine-2-carbonyl)-1H-pyrrole, such as its synthesis or decomposition, computational chemists would first locate the transition state (TS) structure. The transition state is the highest energy point along the reaction pathway that connects reactants and products. By characterizing this structure, researchers can understand the geometry of the molecule as bonds are breaking and forming.

Following the identification of the TS, the activation energy (Ea) would be calculated. This value represents the energy barrier that must be overcome for the reaction to occur and is crucial for predicting the reaction rate. A high activation energy implies a slow reaction, while a low activation energy suggests a faster one. No specific activation energy data has been reported for reactions involving this compound.

Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state is confirmed, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC calculation maps the reaction pathway downhill from the transition state to the corresponding reactants and products on the potential energy surface. This confirms that the identified transition state correctly connects the intended starting materials and final products, providing a complete picture of the reaction coordinate. Such calculations have not been published for this compound.

Spectroscopic Property Prediction and Interpretation

Computational methods are widely used to predict various spectroscopic properties of molecules. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Theoretical calculations can predict the 1H and 13C NMR chemical shifts and spin-spin coupling constants for this compound. These predicted values, when compared to experimental spectra, can help assign specific signals to individual atoms within the molecule and confirm its connectivity and stereochemistry. A data table of predicted NMR values would typically be generated, but no such study is available.

Vibrational Frequency Calculations (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands for this compound. This theoretical spectrum aids in the assignment of experimental IR and Raman peaks to specific functional groups and molecular motions, such as C=O stretches, N-H bends, and ring vibrations. No calculated vibrational data has been reported for this compound.

UV-Vis Absorption and Emission Spectra Prediction

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For a compound like this compound, this could reveal information about its chromophores and potential color. Similarly, emission spectra can be predicted to understand its fluorescence or phosphorescence properties. There are currently no published predicted UV-Vis data for this specific molecule.

Non-Covalent Interactions

Non-covalent interactions are critical in determining the three-dimensional structure, stability, and intermolecular recognition properties of "this compound." These interactions, though weaker than covalent bonds, collectively play a significant role in the molecule's behavior in various phases.

While "this compound" lacks a classic intramolecular hydrogen bond donor and acceptor in close proximity, the carbonyl oxygen of the amide linkage can act as a hydrogen bond acceptor. In protic solvents such as water or alcohols, this carbonyl group is expected to form intermolecular hydrogen bonds. Theoretical studies on similar amide-containing molecules can provide insights into the nature of these interactions. For instance, computational analyses of hydrogen bonding in 2-pyrrolidinone, a related cyclic amide, have shown that the carbonyl oxygen is a strong hydrogen bond acceptor.

In the context of "this compound," the interaction with a solvent molecule like water can be modeled. The strength of such a hydrogen bond is influenced by the electron density on the carbonyl oxygen, which is in turn affected by the electronic properties of the pyrrole (B145914) and pyrrolidine (B122466) rings.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Estimated Energy (kcal/mol) | Significance |

|---|---|---|---|---|---|

| Intermolecular H-bond | Solvent (e.g., O-H of Water) | Carbonyl Oxygen | 1.8 - 2.2 | -3 to -8 | Influences solubility and solvation shell structure. |

| Weak C-H···O Interaction | Pyrrolidine/Pyrrole C-H | Carbonyl Oxygen (intermolecular) | 2.2 - 2.8 | -0.5 to -2.5 | Contributes to crystal packing and conformational stability. |

The aromatic pyrrole ring in "this compound" can participate in π-π stacking interactions. These interactions are a result of attractive, noncovalent forces between aromatic rings. Computational studies on pyrrole-pyrrole dimers have elucidated the preferred geometries and interaction energies for such stacking.

Research has shown that parallel-displaced and T-shaped arrangements are the most stable conformations for pyrrole dimers. In the context of "this compound," intermolecular stacking could occur in the solid state or in concentrated solutions, influencing the supramolecular assembly. The interaction energy for a pyrrole-pyrrole stack is significant, with dispersion forces playing a crucial role.

| Interaction | Geometry | Inter-ring Distance (Å) | Calculated Interaction Energy (kcal/mol) | Primary Contributing Force |

|---|---|---|---|---|

| Pyrrole-Pyrrole π-π Stacking | Parallel-Displaced | ~3.5 | -2.5 to -5.0 | Dispersion |

| Pyrrole-Pyrrole π-π Stacking | T-shaped | ~5.0 | -2.0 to -3.5 | Electrostatic and Dispersion |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of "this compound," revealing its conformational flexibility and behavior over time in a simulated environment. These simulations can offer valuable insights into the molecule's solution-phase behavior.

The primary sources of conformational flexibility in "this compound" are the rotation around the amide bond and the puckering of the saturated pyrrolidine ring.

Amide Bond Isomerization : The C-N bond of the amide linkage has a partial double bond character, leading to restricted rotation and the possibility of cis and trans isomers. The trans conformation is generally favored due to reduced steric hindrance. MD simulations can quantify the energy barrier for this isomerization and the relative populations of the cis and trans states in different solvents.

Pyrrolidine Ring Puckering : The five-membered pyrrolidine ring is not planar and undergoes a dynamic process known as pseudorotation. The ring can adopt various envelope and twisted conformations. The specific puckering preference is influenced by the substituents on the ring and the nature of the solvent. MD simulations can map the potential energy surface of the pyrrolidine ring, identifying the most stable puckered conformations and the pathways for interconversion between them.

| Flexible Moiety | Type of Motion | Key Dihedral Angle(s) | Typical Energy Barrier (kcal/mol) | Significance |

|---|---|---|---|---|

| Amide Bond | Cis-Trans Isomerization | ω (Cα-C-N-Cα) | 15 - 25 | Determines overall molecular shape and potential for biological interactions. |

| Pyrrolidine Ring | Pseudorotation (Puckering) | Ring torsion angles | 1 - 5 | Fine-tunes the 3D structure and substituent orientations. |

Currently, there is a lack of specific research in the scientific literature detailing the use of "this compound" as a chemical probe or ligand for non-biological systems. However, its structural features suggest potential applications. The pyrrole and pyrrolidine moieties are common in coordination chemistry and could potentially bind to metal centers. The carbonyl group also presents a potential coordination site.

Were this compound to be investigated as a ligand, MD simulations would be an invaluable tool to study its binding mode, the stability of the resulting complex, and the conformational changes that occur upon binding. Such simulations could predict binding affinities and provide a rationale for observed experimental behavior, thereby guiding the design of new functional materials or sensors.

As a Versatile Synthetic Intermediate

The structure of this compound makes it a valuable building block in organic synthesis. The pyrrolidine ring is a common motif in a vast number of natural products and synthetic drugs, serving as a crucial scaffold in medicinal chemistry. researchgate.netmdpi.com

The pyrrolidine scaffold is a fundamental component of many biologically active natural and synthetic compounds. unibo.itnih.gov Derivatives of pyrrolidine are well-established precursors for the synthesis of more complex molecules, such as various alkaloids and pharmaceuticals. mdpi.com The presence of both the pyrrolidine and pyrrole moieties in this compound offers multiple reactive sites. This allows for further chemical transformations to construct more elaborate, fused, or polycyclic heterocyclic systems. For instance, the pyrrole ring can undergo electrophilic substitution, while the pyrrolidine ring can be further functionalized, making the compound a strategic starting point for creating novel molecular architectures. nih.gov

Pyrrole and its derivatives are fundamental building blocks for a class of macrocycles known as porphyrinoids, which include porphyrins, corroles, and sapphyrins. nih.gov These molecules are critical in biological systems (e.g., heme and chlorophyll) and have applications in materials science. While 2,2'-bipyrrole (B130514) is a more common subunit, the structure of this compound allows it to act as a unique building block that can introduce a non-planar, chiral element into a macrocyclic framework. nih.gov This could be exploited in the design of novel supramolecular assemblies where three-dimensional structure and chirality are essential for function, such as in host-guest chemistry or the construction of chiral sensors.

Role in Catalysis and Ligand Design

The structural features of this compound, particularly its chirality (when derived from an enantiomerically pure form of proline) and the presence of multiple heteroatoms, make it a promising candidate for applications in catalysis.

Derived from the natural amino acid proline, this compound is inherently chiral. Chiral pyrrolidine derivatives have become a cornerstone of modern asymmetric organocatalysis since the early 2000s. unibo.itnih.gov They are highly effective in promoting a variety of stereoselective transformations. nih.gov The pyrrolidine unit can activate substrates through the formation of enamines or iminium ions, while the chiral environment dictates the stereochemical outcome of the reaction. This compound could therefore serve as a chiral ligand or organocatalyst for numerous asymmetric reactions. researchgate.netrsc.orgnih.gov

Table 1: Examples of Asymmetric Reactions Catalyzed by Pyrrolidine-Based Systems

| Reaction Type | Catalyst Type | Role of Pyrrolidine | Typical Substrates |

| Aldol (B89426) Reaction | Proline and derivatives | Forms a nucleophilic enamine intermediate | Aldehydes, Ketones |

| Michael Addition | Diarylprolinol silyl (B83357) ethers | Forms an iminium ion to activate the enone | Carbonyl compounds, Nitroalkenes |

| Diels-Alder Reaction | Imidazolidinones (from amino acids) | Lowers the LUMO of the dienophile via iminium ion | Dienes, α,β-Unsaturated aldehydes |

| Mannich Reaction | Proline | Enamine-based activation of the donor carbonyl | Aldehydes, Ketones, Imines |

The molecule possesses multiple potential coordination sites for metal ions. The nitrogen atoms in both the pyrrolidine and pyrrole rings, along with the oxygen atom of the carbonyl group, can act as Lewis bases to chelate metal centers. Biomolecules such as chlorophyll (B73375) and hemoglobin are prominent examples of naturally occurring metal complexes involving pyrrole-based macrocycles. nih.gov Pyrrolidine derivatives have also been used to synthesize transition metal complexes with various geometries. researchgate.net The ability of this compound to act as a bidentate or tridentate ligand could be utilized to create novel metal complexes with applications in catalysis, imaging, or medicinal chemistry.

Table 2: Potential Metal Complexation Characteristics